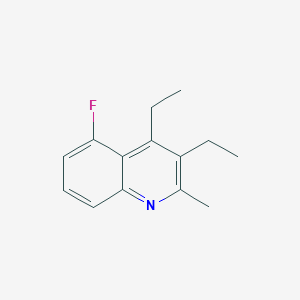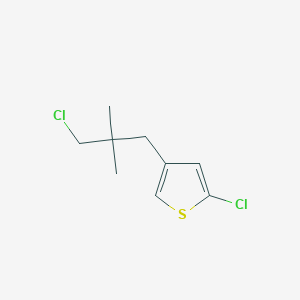
2-Chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene is an organic compound with the molecular formula C₉H₁₂Cl₂S and a molecular weight of 223.16 g/mol . It is a thiophene derivative, which means it contains a sulfur atom in a five-membered aromatic ring. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene typically involves the chlorination of a suitable thiophene precursor. One common method is the reaction of 2-chlorothiophene with 3-chloro-2,2-dimethylpropyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene has several scientific research applications, including:
Pharmaceuticals: Thiophene derivatives are often used as building blocks in the synthesis of pharmaceutical compounds due to their biological activity. This compound may be used in the development of new drugs with potential therapeutic effects.
Agrochemicals: The compound can be used in the synthesis of agrochemicals such as herbicides, fungicides, and insecticides. Its unique structure allows for the development of compounds with specific modes of action against pests and diseases.
Materials Science: Thiophene derivatives are also used in the development of advanced materials, including organic semiconductors, conductive polymers, and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes, receptors, or ion channels to exert its effects. The exact pathways involved can vary depending on the specific biological activity of the compound. In agrochemicals, the compound may inhibit key enzymes or disrupt cellular processes in target pests or pathogens .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene can be compared with other thiophene derivatives, such as:
2-Chlorothiophene: A simpler thiophene derivative with a single chlorine atom. It is used as a precursor in the synthesis of more complex thiophene compounds.
3-Chlorothiophene: Another chlorinated thiophene derivative with the chlorine atom in a different position. It has similar applications but may exhibit different reactivity and properties.
2,5-Dichlorothiophene: A thiophene derivative with two chlorine atoms at the 2 and 5 positions. It is used in the synthesis of various organic compounds and materials.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields .
Eigenschaften
Molekularformel |
C9H12Cl2S |
|---|---|
Molekulargewicht |
223.16 g/mol |
IUPAC-Name |
2-chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H12Cl2S/c1-9(2,6-10)4-7-3-8(11)12-5-7/h3,5H,4,6H2,1-2H3 |
InChI-Schlüssel |
CHDMEXQWVBIOIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CSC(=C1)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


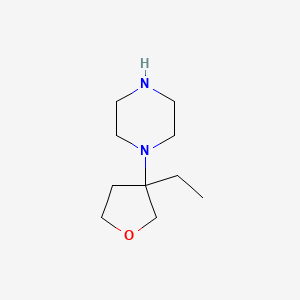
![2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181949.png)
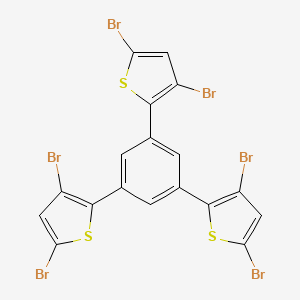

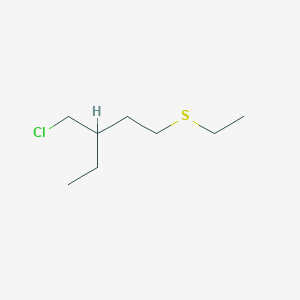

![1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13181968.png)
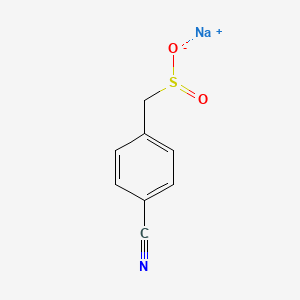
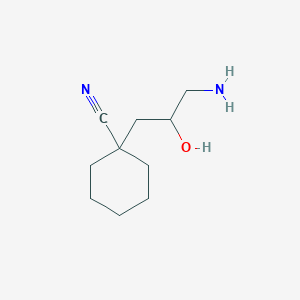
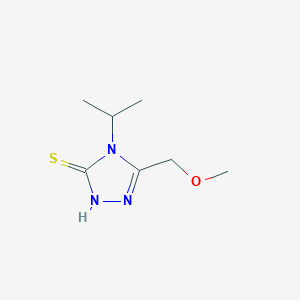

![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)
![Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182021.png)
